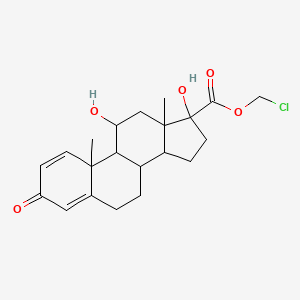

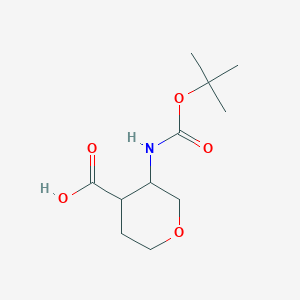

Chloromethyl 11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Loteprednol etabonate is a topical corticosteroid used primarily to treat inflammatory conditions of the eye. It is marketed under various brand names, including Lotemax and Loterex . This compound was designed to minimize the side effects commonly associated with corticosteroids by being rapidly metabolized into inactive forms after exerting its therapeutic effects .

Vorbereitungsmethoden

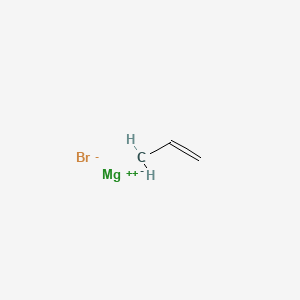

Loteprednol etabonate is synthesized through a series of chemical reactions. One method involves the reaction of prednisolone with ethyl chloroformate to form the 17α-ethoxycarbonyloxy derivative . This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield loteprednol etabonate . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Loteprednol etabonate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents . For instance, hydrolysis of loteprednol etabonate in the presence of water and acid yields the corresponding carboxylic acid . Oxidation reactions can lead to the formation of various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Loteprednol etabonate has a wide range of scientific research applications. In medicine, it is used to treat conditions such as allergic conjunctivitis, uveitis, and postoperative inflammation . In chemistry, it serves as a model compound for studying the metabolism and pharmacokinetics of corticosteroids . In biology, it is used to investigate the anti-inflammatory mechanisms of corticosteroids . Industrially, it is incorporated into various ophthalmic formulations to enhance drug delivery and efficacy .

Wirkmechanismus

Loteprednol etabonate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells . This binding leads to the translocation of the receptor-loteprednol complex into the nucleus, where it modulates the expression of specific genes involved in the inflammatory response . The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Additionally, loteprednol etabonate is designed to be rapidly metabolized into inactive forms, minimizing systemic side effects .

Vergleich Mit ähnlichen Verbindungen

Loteprednol etabonate is often compared to other corticosteroids such as prednisolone and fluorometholone . Unlike these compounds, loteprednol etabonate is designed to be a “soft drug,” meaning it is rapidly inactivated after exerting its therapeutic effects . This unique property reduces the risk of side effects such as increased intraocular pressure and cataract formation . Other similar compounds include dexamethasone and hydrocortisone, but loteprednol etabonate is preferred in ophthalmic applications due to its favorable safety profile .

Eigenschaften

IUPAC Name |

chloromethyl 11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZVAYHNBBHPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869772 |

Source

|

| Record name | Chloromethyl 11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)

![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)

![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)

![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)